molecular formula C4H3BrClN3 B1528904 6-Bromo-3-chloropyrazin-2-amine CAS No. 1082843-72-8

6-Bromo-3-chloropyrazin-2-amine

Cat. No. B1528904
CAS RN: 1082843-72-8
M. Wt: 208.44 g/mol
InChI Key: LYMPGCBRUNBZJX-UHFFFAOYSA-N
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Description

6-Bromo-3-chloropyrazin-2-amine is a chemical compound with the CAS Number: 1082843-72-8 . It has a molecular weight of 208.44 . The compound is solid in physical form and is stored in a refrigerator . The IUPAC name for this compound is 6-bromo-3-chloro-2-pyrazinamine .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-chloropyrazin-2-amine is 1S/C4H3BrClN3/c5-2-1-8-3 (6)4 (7)9-2/h1H, (H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

6-bromo-3-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMPGCBRUNBZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719208
Record name 6-Bromo-3-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloropyrazin-2-amine

CAS RN

1082843-72-8
Record name 6-Bromo-3-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 250 mL sealed tube was placed compound 90d (50.0 g, 184 mmol) and NH4OH (150 mL). The resulting mixture was stirred overnight at 100° C. Upon cooling, a solid was collected by filtration and dried in an oven under reduced pressure to obtain the compound 90e as a grey solid (28.0 g, 66% yield), which was used in next step without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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